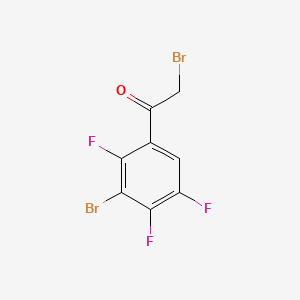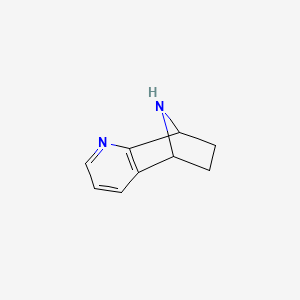
5,6,7,8-Tetrahydro-5,8-epiminoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with additional hydrogenation and an epimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 5,6,7,8-tetrahydroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of fixed-bed reactors with supported palladium catalysts allows for efficient hydrogenation under controlled conditions.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-5,8-epiminoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry
In chemistry, 5,6,7,8-Tetrahydro-5,8-epiminoquinoline is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
Medicinal chemistry research focuses on the development of this compound derivatives as potential therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific derivative and its functional groups.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the epimino group, making it less reactive in certain chemical reactions.
Quinoline: The parent compound, which is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline: Another hydrogenated derivative with different reactivity and applications.
Uniqueness
5,6,7,8-Tetrahydro-5,8-epiminoquinoline is unique due to the presence of the epimino group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and drugs.
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C9H10N2/c1-2-6-7-3-4-8(11-7)9(6)10-5-1/h1-2,5,7-8,11H,3-4H2 |
InChI 键 |
CCTCPRSPWROPKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3=C(C1N2)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



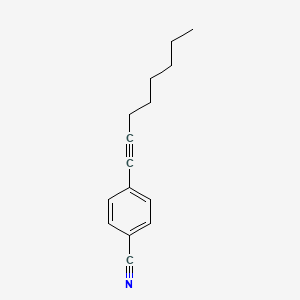
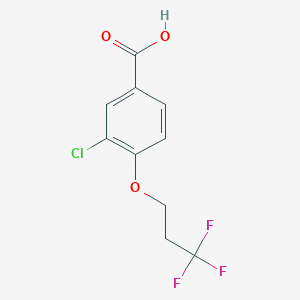
![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
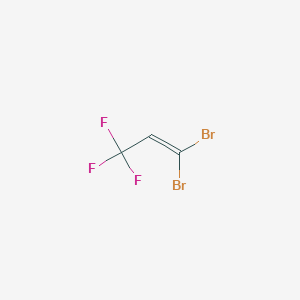
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)


